

A Technical Guide to 2-Bromotriphenylene: Properties, Applications, and Experimental Considerations

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Compound of Interest

Compound Name: 2-Bromotriphenylene

Cat. No.: B175828

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Abstract

2-Bromotriphenylene is a polycyclic aromatic hydrocarbon characterized by a triphenylene core with a single bromine substituent. This rigid, planar molecule is noted for its high thermal stability and specific electronic properties derived from its extensive π -conjugated system. Primarily, it serves as a critical intermediate in materials science, particularly in the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs). The presence of a bromine atom provides a reactive site for further functionalization, making it a versatile building block in organic synthesis. This guide details the known physical and chemical properties of **2-Bromotriphenylene**, outlines its applications, provides relevant experimental protocols, and discusses its potential, though less explored, role in the context of fragment-based drug discovery.

Core Physical and Chemical Properties

2-Bromotriphenylene is typically a stable, crystalline solid at room temperature. Its core properties are summarized in the table below. The high melting and boiling points are characteristic of large, rigid polycyclic aromatic systems.

Property	Value	Reference(s)
CAS Number	19111-87-6	[1]
Molecular Formula	C ₁₈ H ₁₁ Br	[1]
Molecular Weight	307.18 g/mol	[1]
Appearance	White to off-white or pale yellow crystalline powder	-
Melting Point	132-136 °C	-
Boiling Point	482.9 ± 14.0 °C (Predicted)	-
Density	1.477 g/cm ³ (Predicted)	-
Solubility	Soluble in DMSO and slightly soluble in heated methanol. Generally soluble in other organic solvents.	-
Purity	Typically ≥98%	[1]

Spectroscopic and Analytical Data

Spectroscopic analysis is critical for the identification and characterization of **2-Bromotriphenylene**. While comprehensive public spectral libraries are limited, its expected characteristics can be reliably predicted based on its structure and the known behavior of similar compounds.

Identifier Type	Value
Synonyms	2-bromobenzo[2][3]phenanthrene
SMILES	<chem>Brc1ccc2c(c1)c1ccccc1c1c2cccc1</chem>
InChIKey	GEDOYYDMCZUHNW-UHFFFAOYSA-N

Mass Spectrometry

The mass spectrum of **2-Bromotriphenylene** is distinguished by the isotopic signature of bromine. Natural bromine consists of two isotopes, ^{79}Br and ^{81}Br , in an approximate 1:1 ratio.^[4] This results in a characteristic pair of peaks for the molecular ion ($[\text{M}]^{+\bullet}$) and any bromine-containing fragments, separated by 2 m/z units (M and M+2 peaks).^{[4][5]}

- Molecular Ion ($[\text{M}]^{+\bullet}$): Expect a prominent pair of peaks at m/z 306 and 308.
- Primary Fragmentation: The most likely initial fragmentation is the loss of the bromine radical ($\bullet\text{Br}$), which is a relatively weak bond, leading to a strong signal at m/z 227, corresponding to the triphenylene cation $[\text{C}_{18}\text{H}_{11}]^+$.^[5]

NMR Spectroscopy

^1H NMR Spectroscopy: The ^1H NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-9.0 ppm).^{[6][7]} Due to the molecule's asymmetry, all 11 protons are chemically non-equivalent, though some may exhibit overlapping signals. The signals will appear as doublets, triplets, and multiplets depending on the coupling with neighboring protons.

^{13}C NMR Spectroscopy: A proton-decoupled ^{13}C NMR spectrum is predicted to show 18 distinct signals, as all carbon atoms are in unique chemical environments.^{[8][9]}

- Aromatic Carbons: Signals will appear in the typical aromatic range of δ 120-140 ppm.
- Bromine-Substituted Carbon: The carbon atom directly bonded to the bromine (C2) will be shifted. Its exact chemical shift can be influenced by the electron-withdrawing effect of the halogen.^[10]

Synthesis and Reactivity

Synthesis

While multiple proprietary methods exist, a common academic approach for the synthesis of **2-Bromotriphenylene** involves the direct bromination of triphenylene. A general procedure is outlined below.

General Protocol: Electrophilic Bromination of Triphenylene

- **Dissolution:** Triphenylene is dissolved in a suitable inert, anhydrous solvent (e.g., dichloromethane or carbon tetrachloride) in a flask protected from light.
- **Catalyst Addition:** A Lewis acid catalyst, such as iron(III) bromide (FeBr_3), is added to the solution.
- **Bromination:** A solution of elemental bromine (Br_2) in the same solvent is added dropwise to the stirred mixture at a controlled temperature, often at or below room temperature.
- **Reaction Monitoring:** The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
- **Quenching:** Upon completion, the reaction is quenched by the addition of an aqueous solution of a reducing agent, such as sodium thiosulfate, to consume excess bromine.
- **Workup and Purification:** The organic layer is separated, washed with water and brine, and dried over an anhydrous salt (e.g., MgSO_4). The solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel followed by recrystallization from a suitable solvent system (e.g., ethanol/hexanes).

Reactivity

The bromine atom on the triphenylene scaffold is a versatile chemical handle, making the molecule a valuable building block for more complex structures. It readily participates in various palladium-catalyzed cross-coupling reactions.^{[11][12]} The C-Br bond is more reactive than a corresponding C-Cl bond, allowing for oxidative addition to a palladium(0) catalyst under relatively mild conditions.^[11]

Common reactions include:

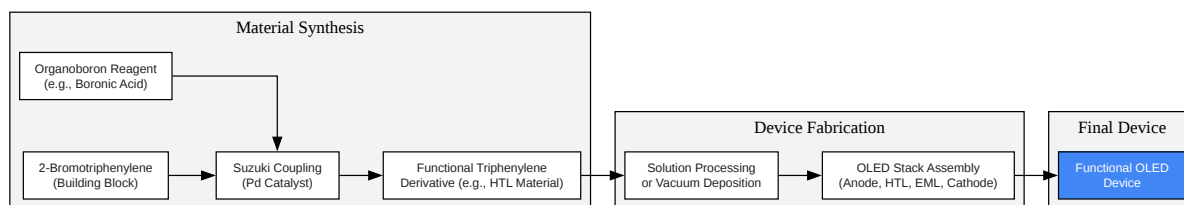
- **Suzuki-Miyaura Coupling:** Reaction with boronic acids or esters to form C-C bonds.^{[13][14]}
- **Heck Coupling:** Reaction with alkenes.
- **Buchwald-Hartwig Amination:** Reaction with amines to form C-N bonds.
- **Sonogashira Coupling:** Reaction with terminal alkynes to form C-C bonds.

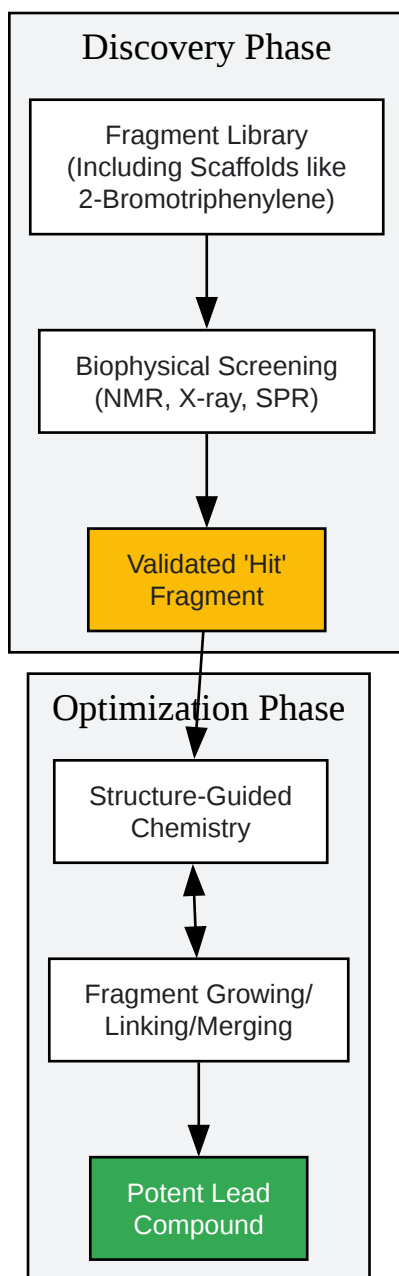
Applications

Materials Science and Organic Light-Emitting Diodes (OLEDs)

The primary application of **2-Bromotriphenylene** is as a precursor in the synthesis of materials for OLEDs.^{[2][15][16][17]} Its rigid and planar triphenylene core contributes to high thermal stability and good charge transport properties. Through cross-coupling reactions, the bromo-functionalized core can be elaborated into larger, more complex molecules that serve as:

- Hole Transport Layer (HTL) Materials: Facilitating the movement of positive charge carriers (holes) from the anode to the emissive layer.
- Host Materials: Forming the matrix for phosphorescent or fluorescent emitters in the emissive layer of an OLED.^[15]





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